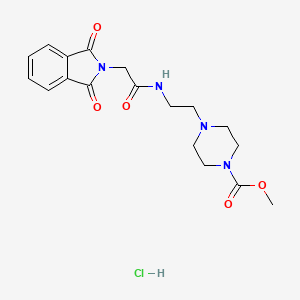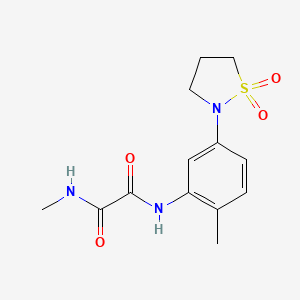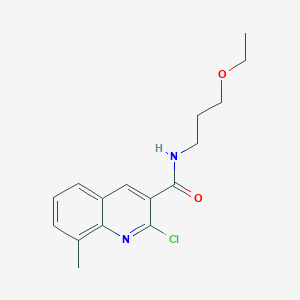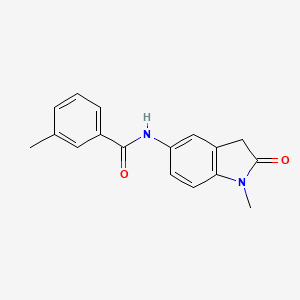![molecular formula C18H14N4OS2 B2444684 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 1207024-40-5](/img/no-structure.png)
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
- Studies on thiophene analogs, including compounds with modifications similar to the one you're interested in, focus on synthesizing molecules to evaluate their potential carcinogenicity. Such research indicates a broader interest in modifying aromatic compounds to study their biological activity and safety profile (Ashby et al., 1978).
Molecular Docking and Antimicrobial Activity
- Research involving molecular docking and synthesis of benzo-fused nitrogen-containing heterocycles aims at discovering new antimicrobial agents. This approach underscores the relevance of structural analogs in developing treatments for microbial resistance (PatilTejaswini & Amrutkar Sunil, 2021).
Pharmacophoric Importance in Medicinal Chemistry
- The pyrazole moiety, integral to the compound you're interested in, is highlighted for its significance in medicinal chemistry. Pyrazoles are pivotal in designing molecules with a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).
Advanced Drug Discovery and Design
- The synthesis of quinazoline derivatives, reflecting the broader class of heterocycles to which the compound is related, shows the ongoing efforts in drug discovery. These efforts aim to develop new therapeutic agents by exploring the chemical space around biologically active scaffolds (Moorthy et al., 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide involves the condensation of 3-(1H-pyrazol-3-yl)aniline with 2-(benzo[d]thiazol-2-ylthio)acetic acid, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(1H-pyrazol-3-yl)aniline", "2-(benzo[d]thiazol-2-ylthio)acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3-(1H-pyrazol-3-yl)aniline and 2-(benzo[d]thiazol-2-ylthio)acetic acid in methanol and add triethylamine. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with diethyl ether and dry it under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in acetic anhydride and add a catalytic amount of hydrochloric acid. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture and add water. Extract the product with diethyl ether and wash the organic layer with sodium bicarbonate solution and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and diethyl ether as the eluent to obtain the final product, N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide." ] } | |
CAS-Nummer |
1207024-40-5 |
Molekularformel |
C18H14N4OS2 |
Molekulargewicht |
366.46 |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-6-1-2-7-16(15)25-18)20-13-5-3-4-12(10-13)14-8-9-19-22-14/h1-10H,11H2,(H,19,22)(H,20,23) |
InChI-Schlüssel |
UADKGZVVXJSETP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)





![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)


dimethylsilane](/img/structure/B2444621.png)
![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)